molecular formula C22H16F3NO3S B5342553 2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE

2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE

Cat. No.: B5342553
M. Wt: 431.4 g/mol
InChI Key: QOVKFOAKVZOGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE is a complex organic compound that features a trifluoromethyl group, a phenothiazine core, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine core play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO3S/c1-28-15-7-9-16(10-8-15)29-13-21(27)26-17-4-2-3-5-19(17)30-20-11-6-14(12-18(20)26)22(23,24)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVKFOAKVZOGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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